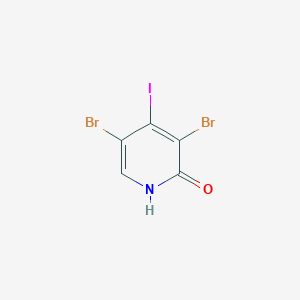

3,5-Dibromo-4-iodopyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

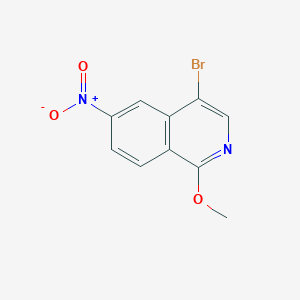

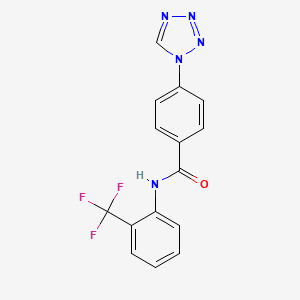

“3,5-Dibromo-4-iodopyridin-2(1H)-one” is a chemical compound with the molecular formula C5H2Br2INO . It has a molecular weight of 378.79 . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular structure of “3,5-Dibromo-4-iodopyridin-2(1H)-one” includes two bromine atoms, one iodine atom, and a pyridinone ring . The InChI code for this compound is 1S/C5H2Br2INO/c6-2-1-9-5 (10)3 (7)4 (2)8/h1H, (H,9,10) .Physical And Chemical Properties Analysis

“3,5-Dibromo-4-iodopyridin-2(1H)-one” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Efficient Cross-Coupling Reactions : The compound plays a crucial role in facilitating cross-coupling reactions, a pivotal method in organic synthesis for creating complex molecules. For example, Tan et al. (2014) developed a one-pot approach for the Pd-catalyzed cross-coupling of aryl halides using microwave irradiation and water, showcasing the versatility of halogenated pyridines in organic transformations (Tan et al., 2014).

Catalyst Development : Halogenated pyridines, including 3,5-Dibromo-4-iodopyridin-2(1H)-one derivatives, have been utilized in the development of new catalysts for various chemical reactions. Wu et al. (2009) reported a regioselective carbonylation process facilitated by a palladium-catalyzed system employing a nonphosphine-based 2,2-bipyridine ligand, highlighting the compound's contribution to advancing catalysis research (Wu, Wong, & Poirier, 1999).

Material Science

Photoluminescence and Semiconductor Applications : The structural versatility of halogenated pyridines extends to the design of materials with specific optical and electronic properties. Kotov et al. (2018) explored the synthesis of hybrid iodobismuthate compounds, demonstrating the role of halogenated pyridines in the development of semiconductors and photoluminescent materials (Kotov et al., 2018).

Ligand Design for Metal Complexes : The compound's structural features make it a valuable ligand in the formation of metal complexes with unique properties. Williams (2009) discussed the coordination chemistry of dipyridylbenzene, an analog structure, emphasizing its potential in creating brightly luminescent metal complexes, which underscores the broader applicability of halogenated pyridines in designing luminescent materials (Williams, 2009).

Propiedades

IUPAC Name |

3,5-dibromo-4-iodo-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2INO/c6-2-1-9-5(10)3(7)4(2)8/h1H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQMPDDNOGMVNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=O)N1)Br)I)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-4-iodopyridin-2(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

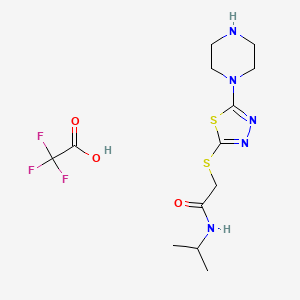

![N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2961812.png)

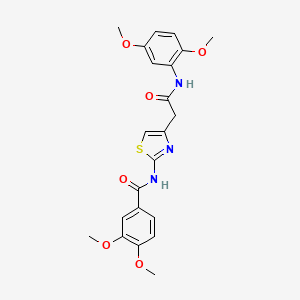

![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2961818.png)

![4-chloro-N-(3,5-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2961825.png)

![1-(Benzo[d]thiazol-2-yl)ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2961826.png)

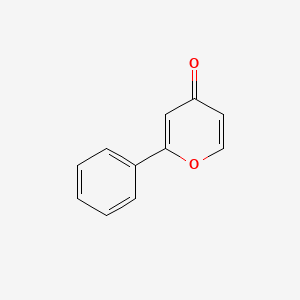

![4-[(3-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2961828.png)